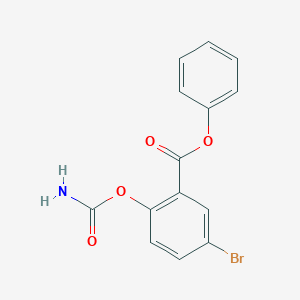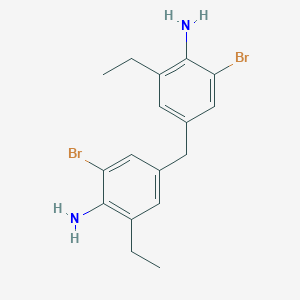
4,4'-Methylenebis(2-bromo-6-ethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-Methylenebis(2-bromo-6-ethylaniline)' is a chemical compound that belongs to the family of substituted anilines. It is a widely used intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. This compound is also known as 'Methylene Bis(2-ethyl-6-bromoaniline)' or 'MBBA.'
Mecanismo De Acción
The mechanism of action of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' is not yet fully understood. However, it is believed that this compound interacts with the target molecule through hydrogen bonding and van der Waals forces. These interactions lead to the formation of stable complexes between the compound and the target molecule, resulting in its biological activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that '4,4'-Methylenebis(2-bromo-6-ethylaniline)' has several biochemical and physiological effects. It has been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using '4,4'-Methylenebis(2-bromo-6-ethylaniline)' in lab experiments is its versatility. It can be used as a starting material in the synthesis of various organic compounds and as an intermediate in the synthesis of drugs. However, one of the limitations of using this compound is its toxicity. It can cause skin irritation, eye irritation, and respiratory problems if not handled properly.
Direcciones Futuras
There are several future directions for the research on '4,4'-Methylenebis(2-bromo-6-ethylaniline).' One of the most promising areas is the development of new drugs using this compound as an intermediate. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, '4,4'-Methylenebis(2-bromo-6-ethylaniline)' is a versatile compound with various scientific research applications. It has shown promising results in the fields of pharmaceuticals, materials science, and agriculture. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' can be achieved through several methods. One of the most commonly used methods is the reaction between 2-bromo-6-ethylaniline and formaldehyde in the presence of a strong acid catalyst. The reaction results in the formation of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' as a white solid.
Aplicaciones Científicas De Investigación
'4,4'-Methylenebis(2-bromo-6-ethylaniline)' has gained significant attention in scientific research due to its versatile properties. It has been used as a starting material in the synthesis of various organic compounds, including dyes and pigments. Additionally, this compound has shown promising results in the field of pharmaceuticals, where it has been used as an intermediate in the synthesis of various drugs.
Propiedades
Número CAS |
114309-89-6 |
|---|---|
Nombre del producto |
4,4'-Methylenebis(2-bromo-6-ethylaniline) |
Fórmula molecular |
C17H20Br2N2 |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
4-[(4-amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline |
InChI |
InChI=1S/C17H20Br2N2/c1-3-12-6-10(8-14(18)16(12)20)5-11-7-13(4-2)17(21)15(19)9-11/h6-9H,3-5,20-21H2,1-2H3 |
Clave InChI |
CZVFHRQQSOPGSI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
SMILES canónico |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
Sinónimos |
2,2'-Dibromo-6,6'-diethyl[4,4'-methylenedianiline] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



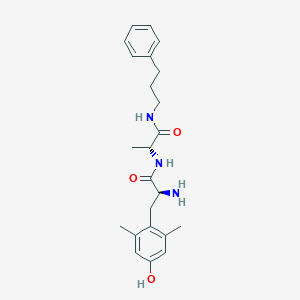
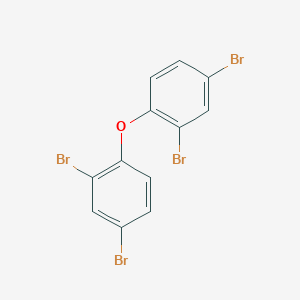
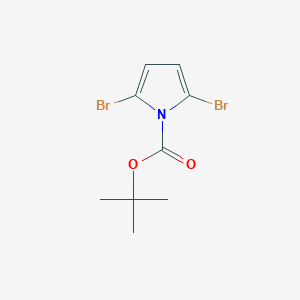
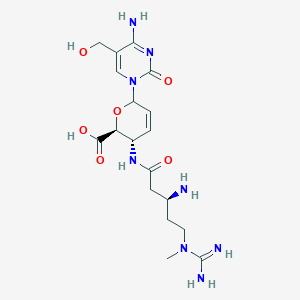
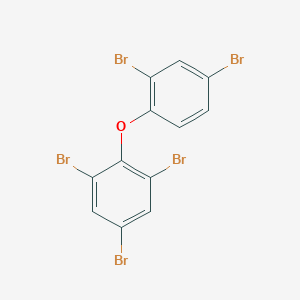
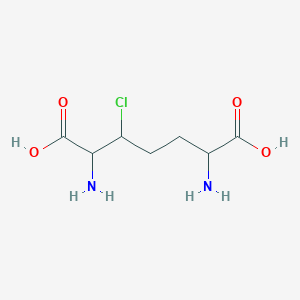
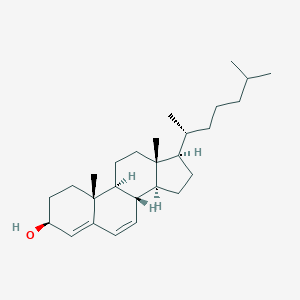
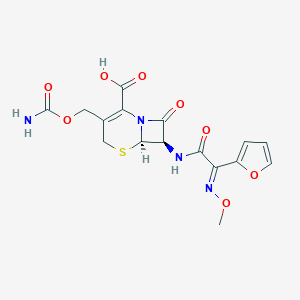
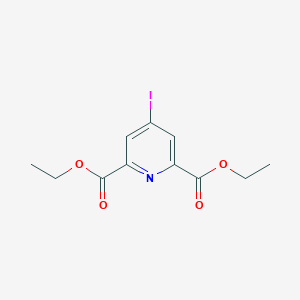
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
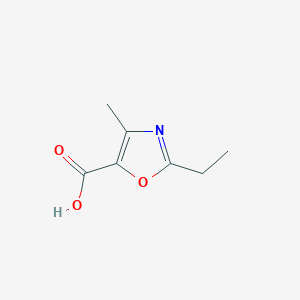
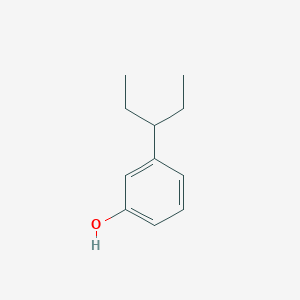
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
